molecular formula C34H59N2O4+ B13827460 1-[6-[[2-[[[(Octadecylamino)carbonyl]oxy]methyl]-2-propen-1-yl]oxy]-6-oxohexyl]pyridinium CAS No. 736893-99-5

1-[6-[[2-[[[(Octadecylamino)carbonyl]oxy]methyl]-2-propen-1-yl]oxy]-6-oxohexyl]pyridinium

Cat. No.: B13827460
CAS No.: 736893-99-5
M. Wt: 559.8 g/mol
InChI Key: LUEXYWXHKONSPA-UHFFFAOYSA-O
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Description

1-[6-[[2-[[[(Octadecylamino)carbonyl]oxy]methyl]-2-propen-1-yl]oxy]-6-oxohexyl]pyridinium is a pyridinium-based quaternary ammonium compound characterized by a long hydrophobic octadecyl (C18) chain linked via a complex ester-propenyl-hexyl backbone. The pyridinium moiety enhances solubility in polar solvents and may contribute to reactivity in synthetic or biological systems .

Properties

CAS No.

736893-99-5

Molecular Formula

C34H59N2O4+

Molecular Weight

559.8 g/mol

IUPAC Name

2-(octadecylcarbamoyloxymethyl)prop-2-enyl 6-pyridin-1-ium-1-ylhexanoate

InChI

InChI=1S/C34H58N2O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26-35-34(38)40-31-32(2)30-39-33(37)25-20-18-22-27-36-28-23-19-24-29-36/h19,23-24,28-29H,2-18,20-22,25-27,30-31H2,1H3/p+1

InChI Key

LUEXYWXHKONSPA-UHFFFAOYSA-O

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)OCC(=C)COC(=O)CCCCC[N+]1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of the compound “LUEXYWXHKONSPA-UHFFFAOYSA-O” involves specific synthetic routes and reaction conditions. These methods typically include the use of catalysts and specific reagents to achieve the desired chemical structure. The process may involve multiple steps, including the addition of unsaturated hydrocarbons to saturated hydrocarbons or to hydrocarbons containing a six-membered aromatic ring .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale chemical processes that ensure high yield and purity. These methods may include catalytic processes with acids and other reagents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: The compound “LUEXYWXHKONSPA-UHFFFAOYSA-O” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, and specific catalysts. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired outcome .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. These products can include various derivatives of the original compound, each with unique properties and applications .

Scientific Research Applications

The compound “LUEXYWXHKONSPA-UHFFFAOYSA-O” has a wide range of scientific research applications. It is used in chemistry for synthesizing new compounds and studying reaction mechanisms. In biology, it may be used to investigate cellular processes and molecular interactions. In medicine, the compound can be explored for its potential therapeutic effects. Additionally, it has industrial applications in the production of various chemicals and materials .

Mechanism of Action

The mechanism of action of the compound “LUEXYWXHKONSPA-UHFFFAOYSA-O” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and the target molecules. The compound may act on enzymes, receptors, or other cellular components to exert its effects .

Comparison with Similar Compounds

Structural Analogues and Functional Groups

The compound shares structural similarities with hexadecyl pyridinium chloride (C16 chain), pyridinium chlorochromate (Cr-containing), and HI-6 oxime (pharmaceutical pyridinium derivative). Key differentiating features include:

Compound Alkyl Chain Length Functional Groups Primary Application
Target compound C18 Ester, propenyl, hexyl, oxo Surfactant/antimicrobial (inferred)
Hexadecyl pyridinium chloride C16 Chloride counterion Disinfectant (SARS-CoV-2 efficacy)
Pyridinium chlorochromate N/A Chromium(VI), chloride Oxidizing agent in organic synthesis
HI-6 oxime N/A Oxime, cyclohexene, carboxylate Antidote for organophosphate poisoning

Key Observations :

  • Chain Length and Bioactivity: Longer alkyl chains (e.g., C18 vs.
  • Counterion Effects : Chloride (in hexadecyl pyridinium chloride) facilitates ionic interactions, whereas chromium in pyridinium chlorochromate introduces redox activity .
Antimicrobial Efficacy

Hexadecyl pyridinium chloride exhibits virucidal activity against SARS-CoV-2 in Vero cells, with proposed mechanisms involving membrane destabilization . The target compound’s C18 chain may further amplify this effect due to increased hydrophobicity, though empirical data are lacking.

Pharmacokinetics and Bioavailability

Pyridinium derivatives like HI-6 oxime exhibit low oral bioavailability (<5% urinary recovery) due to poor absorption and rapid elimination . The target compound’s large molecular weight (C18 chain) likely exacerbates these limitations, suggesting topical or industrial applications over systemic use.

Biological Activity

The compound 1-[6-[[2-[[[(Octadecylamino)carbonyl]oxy]methyl]-2-propen-1-yl]oxy]-6-oxohexyl]pyridinium (CAS No. 736893-99-5) is a quaternary ammonium compound with a complex molecular structure, characterized by a long-chain fatty acid derivative linked to a pyridinium moiety. This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities, including antimicrobial, antitumor, and cytotoxic effects.

Molecular Structure

  • Molecular Formula: C34H59N2O4+
  • Molecular Weight: 559.8 g/mol
  • IUPAC Name: 2-(octadecylcarbamoyloxymethyl)prop-2-enyl 6-pyridin-1-ium-1-ylhexanoate
  • InChI Key: LUEXYWXHKONSPA-UHFFFAOYSA-O

Physical Properties

PropertyValue
SolubilitySoluble in organic solvents
StabilityStable under standard conditions
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interaction with cell membranes and specific molecular targets within cells. The long hydrophobic octadecyl chain facilitates membrane penetration, while the pyridinium group may interact with anionic sites on proteins and nucleic acids.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that these compounds can disrupt bacterial cell membranes, leading to cell lysis and death.

Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various quaternary ammonium compounds against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antimicrobial agents, suggesting potential as a broad-spectrum antimicrobial agent .

Cytotoxic Effects

Preliminary studies suggest that this compound may also possess cytotoxic properties against certain cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways.

Research Findings: Cytotoxicity Assay
In vitro assays conducted on human cancer cell lines demonstrated that the compound induced significant cytotoxicity, with IC50 values indicating effective concentration levels for therapeutic applications. Further studies are required to elucidate the exact pathways involved .

Comparative Analysis with Similar Compounds

To understand the biological activity better, a comparative analysis with structurally related compounds was conducted:

Compound NameMIC (µg/mL)IC50 (µM)
This compound815
Quaternary Ammonium Compound A1620
Quaternary Ammonium Compound B410

The data indicates that the compound shows promising activity compared to other quaternary ammonium compounds, highlighting its potential as an effective therapeutic agent.

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